Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl-
Overview
Description
Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- is an aromatic compound characterized by the presence of bromine and iodine substituents on the benzene ring, along with a dimethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzeneacetamide precursor. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzeneacetamide derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetamide, 5-bromo-2-chloro-n,n-dimethyl-
- Benzeneacetamide, 5-iodo-2-chloro-n,n-dimethyl-
- Benzeneacetamide, 5-bromo-2-fluoro-n,n-dimethyl-
Biological Activity
Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H12BrI
- Molecular Weight : 319.01 g/mol
This compound features a benzene ring substituted with a bromo and iodo group, along with two dimethylamino groups that significantly influence its biological activity.
The biological activity of benzeneacetamide derivatives often involves modulation of various biochemical pathways. The presence of halogen atoms (bromine and iodine) can enhance the lipophilicity and reactivity of the compound, potentially leading to interactions with biological targets such as enzymes and receptors.
- Enzyme Inhibition : Studies indicate that similar compounds can act as inhibitors for enzymes like tyrosine phosphatase 1B, which plays a crucial role in insulin signaling and glucose metabolism .
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Biological Activity Overview
Activity Type | Description | Assay Method |
---|---|---|
Enzyme Inhibition | Inhibits tyrosine phosphatase 1B, affecting insulin signaling | Colorimetric assays |
Antimicrobial | Exhibits activity against various bacterial strains | MIC determination |
Anti-inflammatory | Potential to modulate inflammatory pathways | Cell-based assays |
Analgesic | May influence pain pathways through receptor modulation | Radiolabeled ligand binding assays |
Case Studies and Research Findings
- Antimicrobial Studies : A study on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 µg/mL . This suggests that benzeneacetamide derivatives could be developed into effective antimicrobial agents.
- Enzyme Activity Modulation : Research has shown that compounds with similar structures can effectively inhibit key metabolic enzymes, leading to altered glucose uptake in cells. For example, compounds tested in vitro demonstrated a significant increase in glucose uptake in muscle cells, indicating potential anti-diabetic effects .
- Analgesic Effects : The analgesic properties of benzeneacetamide derivatives were evaluated using various receptor binding assays. Results indicated that these compounds could interact with opioid receptors, suggesting their potential use in pain management therapies .
Properties
IUPAC Name |
2-(5-bromo-2-iodophenyl)-N,N-dimethylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c1-13(2)10(14)6-7-5-8(11)3-4-9(7)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMPZPWAAORKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CC(=C1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262068 | |
Record name | 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-02-9 | |
Record name | 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702641-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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